Cas no 88349-90-0 (Ethyl (5-Chloroquinolin-8-yl)oxyacetate)

Ethyl (5-Chloroquinolin-8-yl)oxyacetate structure
88349-90-0 structure
Product Name:Ethyl (5-Chloroquinolin-8-yl)oxyacetate
Número CAS:88349-90-0
MF:C13H12ClNO3
Megavatios:265.692282676697
MDL:MFCD04275530
CID:636007
PubChem ID:21933492
Update Time:2025-05-24

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Propiedades químicas y físicas

Nombre e identificación

    • Acetic acid, [(5-chloro-8-quinolinyl)oxy]-, ethyl ester
    • ethyl 2-(5-chloroquinolin-8-yl)oxyacetate
    • A2793
    • Acetic acid, [(5-chloro-8-quinolinyl)oxy]-, ethyl ester (9CI)
    • Ethyl 2-[(5-chloro-8-quinolinyl)oxy]acetate (ACI)
    • Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
    • EN300-54320
    • HY-137563
    • ALBB-024505
    • SCHEMBL342559
    • ethyl [(5-chloroquinolin-8-yl)oxy]acetate
    • CS-0140439
    • Ethyl 2-(5-chloroquinolin-8-yloxy)acetate
    • 88349-90-0
    • AKOS003310053
    • DTXSID40620302
    • LS-08031
    • SB71690
    • A2793?
    • Ethyl2-((5-chloroquinolin-8-yl)oxy)acetate
    • ethyl 2-[(5-chloroquinolin-8-yl)oxy]acetate
    • MFCD04275530
    • E78249
    • Z57601550
    • Ethyl (5-Chloroquinolin-8-yl)oxyacetate
    • MDL: MFCD04275530
    • Renchi: 1S/C13H12ClNO3/c1-2-17-12(16)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,2,8H2,1H3
    • Clave inchi: JEMXUSHXYOXNFL-UHFFFAOYSA-N
    • Sonrisas: O=C(COC1C2C(=CC=CN=2)C(Cl)=CC=1)OCC

Atributos calculados

  • Calidad precisa: 265.0505709g/mol
  • Masa isotópica única: 265.0505709g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 5
  • Complejidad: 287
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.5
  • Superficie del Polo topológico: 48.4Ų

Ethyl (5-Chloroquinolin-8-yl)oxyacetate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
B127090-10mg
Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate
88349-90-0
10mg
$ 50.00 2022-06-07
TRC
B127090-50mg
Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate
88349-90-0
50mg
$ 70.00 2022-06-07
TRC
B127090-100mg
Ethyl [(5-Chloroquinolin-8-yl)oxy]acetate
88349-90-0
100mg
$ 95.00 2022-06-07
Chemenu
CM259413-5g
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate
88349-90-0 97%
5g
$497 2021-08-18
ChemScence
CS-0140439-5mg
A2793
88349-90-0 99.81%
5mg
$150.0 2022-04-26
ChemScence
CS-0140439-10mg
A2793
88349-90-0 99.81%
10mg
$250.0 2022-04-26
ChemScence
CS-0140439-25mg
A2793
88349-90-0 99.81%
25mg
$450.0 2022-04-26
ChemScence
CS-0140439-50mg
A2793
88349-90-0 99.81%
50mg
$650.0 2022-04-26
ChemScence
CS-0140439-100mg
A2793
88349-90-0 99.81%
100mg
$950.0 2022-04-26
S e l l e c k ZHONG GUO
S0524-5mg
A2793
88349-90-0 99.96%
5mg
¥1557.27 2023-09-15

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  rt; 60 min, rt
Referencia
SYNTHESIS AND ANTIOXIDANT, ANGIOTENSIN CONVERTING ENZYME INHIBITORY ACTIVITIES OF 8-HYDROXYQUINOLINE DERIVATIVES CARRYING 1,3,4-OXADIAZOLE MOIETY
Naik, Ravikumar N.; et al, Inventi Impact: Med Chem, 2013, (1), 29-38

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
1.2 Solvents: Acetone ;  reflux; 12 h, reflux
Referencia
Novel (quinolin-8-yl-oxy)-pyrazole/thiophene derivatives: Synthesis, characterization and their pharmacological evaluation
Basavanna, Vrushabendra; et al, Results in Chemistry, 2022, 4,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, reflux
Referencia
A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation
Basavanna, V.; et al, Russian Journal of General Chemistry, 2021, 91(11), 2257-2266

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Trichloroisocyanuric acid Solvents: Acetonitrile ;  6 h, rt
Referencia
A general method for the metal-free, regioselective, remote C-H halogenation of 8-substituted quinolines
Motati, Damoder Reddy; et al, Chemical Science, 2018, 9(7), 1782-1788

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate ;  30 min, 55 - 60 °C
1.2 Solvents: Dimethyl sulfoxide ;  1 - 4 h, 55 - 60 °C
Referencia
Process Development for the Crop Safener Cloquintocet Acid
Zhang, Chunming ; et al, Organic Process Research & Development, 2019, 23(10), 2218-2224

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 - 9 h, 60 °C
Referencia
Synthesis, structure analysis, DFT calculations and energy frameworks of new coumarin appended oxadiazoles, to regress ascites malignancy by targeting VEGF mediated angiogenesis
Jyothi, Mahima; et al, Journal of Molecular Structure, 2022, 1252,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate ;  30 min, 55 - 60 °C
1.2 Solvents: Dimethyl sulfoxide ;  1 - 4 h, 55 - 60 °C
Referencia
Process Development for the Crop Safener Cloquintocet Acid
Zhang, Chunming ; et al, Organic Process Research & Development, 2019, 23(10), 2218-2224

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  30 min, 50 - 55 °C; 1 h, 55 - 60 °C
2.1 Reagents: Potassium carbonate ;  30 min, 55 - 60 °C
2.2 Solvents: Dimethyl sulfoxide ;  1 - 4 h, 55 - 60 °C
Referencia
Process Development for the Crop Safener Cloquintocet Acid
Zhang, Chunming ; et al, Organic Process Research & Development, 2019, 23(10), 2218-2224

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  5 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, reflux
2.2 Solvents: Acetone ;  reflux; 12 h, reflux
Referencia
Novel (quinolin-8-yl-oxy)-pyrazole/thiophene derivatives: Synthesis, characterization and their pharmacological evaluation
Basavanna, Vrushabendra; et al, Results in Chemistry, 2022, 4,

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Raw materials

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Preparation Products

Ethyl (5-Chloroquinolin-8-yl)oxyacetate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:88349-90-0)Ethyl (5-Chloroquinolin-8-yl)oxyacetate
Número de pedido:A1060089
Estado del inventario:in Stock
Cantidad:100mg
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:53
Precio ($):169.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:88349-90-0)Ethyl (5-Chloroquinolin-8-yl)oxyacetate
A1060089
Pureza:99%
Cantidad:100mg
Precio ($):169.0